molecular formula C9H20N2O2 B13273025 (s)-2-Amino-5-(diethylamino)pentanoic acid

(s)-2-Amino-5-(diethylamino)pentanoic acid

Cat. No.: B13273025
M. Wt: 188.27 g/mol
InChI Key: PSMKUZBYDHTPHZ-QMMMGPOBSA-N
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Description

(s)-2-Amino-5-(diethylamino)pentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a diethylamino group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-5-(diethylamino)pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethylamine and a suitable precursor for the pentanoic acid backbone.

    Formation of the Pentanoic Acid Backbone: The precursor undergoes a series of reactions to form the pentanoic acid backbone. This may involve reactions such as esterification, reduction, and hydrolysis.

    Introduction of the Amino Group: The amino group is introduced through reactions such as amination or reductive amination.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through reactions such as alkylation or substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-5-(diethylamino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and diethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

(s)-2-Amino-5-(diethylamino)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or as a component in drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (s)-2-Amino-5-(diethylamino)pentanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (s)-2-Amino-5-(methylamino)pentanoic acid: This compound has a similar structure but with a methylamino group instead of a diethylamino group.

    (s)-2-Amino-5-(ethylamino)pentanoic acid: This compound has an ethylamino group instead of a diethylamino group.

    (s)-2-Amino-5-(dimethylamino)pentanoic acid: This compound has a dimethylamino group instead of a diethylamino group.

Uniqueness

(s)-2-Amino-5-(diethylamino)pentanoic acid is unique due to the presence of the diethylamino group, which imparts specific chemical and biological properties. This structural feature may influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

(2S)-2-amino-5-(diethylamino)pentanoic acid

InChI

InChI=1S/C9H20N2O2/c1-3-11(4-2)7-5-6-8(10)9(12)13/h8H,3-7,10H2,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

PSMKUZBYDHTPHZ-QMMMGPOBSA-N

Isomeric SMILES

CCN(CC)CCC[C@@H](C(=O)O)N

Canonical SMILES

CCN(CC)CCCC(C(=O)O)N

Origin of Product

United States

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